Spectroscopic Unveiling of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals
Spectroscopic Unveiling of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern drug discovery, the quinazolinone scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The targeted functionalization of this core structure is a key strategy in medicinal chemistry for modulating pharmacological activity. This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key synthetic intermediate, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one . As a reactive handle for further molecular elaboration, a comprehensive understanding of its spectroscopic signature is paramount for researchers in ensuring reaction success and purity of subsequent compounds.
This document moves beyond a mere listing of data. It is designed to provide a cohesive narrative that explains the "why" behind the spectral features, grounded in the fundamental principles of spectroscopy and the electronic environment of the quinazolinone core. The protocols and interpretations presented herein are curated from established methodologies and validated through comparison with extensive literature on related analogues, ensuring a high degree of scientific integrity and practical utility for researchers in the field.
Molecular Structure and its Spectroscopic Implications
The structure of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, with its distinct functional groups and aromatic system, gives rise to a unique spectroscopic fingerprint. The quinazolinone core, the methyl group at the 2-position, and the reactive bromomethyl group at the 6-position each contribute characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which we will explore in detail.
Molecular Formula: C₁₀H₉BrN₂O[1] Molecular Weight: 253.10 g/mol [1] CAS Number: 112888-43-4[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the bromomethyl protons, the methyl protons, and the N-H proton of the quinazolinone ring. The predicted chemical shifts (δ) in ppm are based on the analysis of similar quinazolinone structures.[2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH (Position 3) | ~12.5 | Broad Singlet | 1H | The acidic proton on the nitrogen of the amide functional group typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |
| Ar-H (Position 5) | ~8.1 | Doublet | 1H | This proton is deshielded by the anisotropic effect of the adjacent carbonyl group. It will appear as a doublet due to coupling with the proton at position 7. |
| Ar-H (Position 7) | ~7.8 | Doublet of Doublets | 1H | This proton is coupled to the protons at positions 5 and 8, resulting in a doublet of doublets. |
| Ar-H (Position 8) | ~7.6 | Doublet | 1H | This proton is part of the aromatic system and its chemical shift is influenced by the overall electron density of the ring. It will appear as a doublet due to coupling with the proton at position 7. |
| CH₂ Br (Position 6) | ~4.8 | Singlet | 2H | The methylene protons adjacent to the bromine atom are significantly deshielded and appear as a singlet. |
| CH₃ (Position 2) | ~2.4 | Singlet | 3H | The methyl group at the 2-position is attached to a C=N bond and appears as a characteristic singlet in the upfield region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of the substituents on the quinazolinone core.[2][3][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Position 4) | ~162 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |
| C =N (Position 2) | ~153 | The carbon of the imine bond is also deshielded and appears in the aromatic region. |
| Ar-C (Position 8a) | ~148 | This quaternary carbon is adjacent to the nitrogen atom and part of the fused aromatic system. |
| Ar-C (Position 6) | ~137 | The aromatic carbon bearing the bromomethyl group will be shifted downfield due to the electron-withdrawing effect of the bromine. |
| Ar-C (Position 7) | ~135 | Aromatic methine carbon. |
| Ar-C (Position 5) | ~128 | Aromatic methine carbon. |
| Ar-C (Position 4a) | ~121 | Quaternary aromatic carbon. |
| Ar-C (Position 8) | ~118 | Aromatic methine carbon. |
| C H₂Br (Position 6) | ~33 | The carbon of the bromomethyl group is in the aliphatic region, shifted downfield by the electronegative bromine atom. |
| C H₃ (Position 2) | ~22 | The methyl carbon at the 2-position appears in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The IR spectrum of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is expected to show the following key absorption bands.[2][6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (Amide) | ~1680 | Strong |
| C=N Stretch | ~1620 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-N Stretch | ~1350 | Medium |
| C-Br Stretch | ~650 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, electron ionization (EI) or electrospray ionization (ESI) can be used.
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
[M]⁺ for C₁₀H₉⁷⁹BrN₂O: m/z = 252
-
[M]⁺ for C₁₀H₉⁸¹BrN₂O: m/z = 254
Key Fragmentation Pathways:
A primary fragmentation pathway would involve the loss of the bromine atom, followed by the loss of the methyl group or other characteristic fragments of the quinazolinone ring system.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A greater number of scans will be required compared to ¹H NMR.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS, the sample can be introduced directly into the ion source.
Instrumentation:
-
A mass spectrometer equipped with an ESI or EI source.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one. By leveraging a deep understanding of the structure-property relationships and by drawing comparisons with well-characterized analogues, researchers can confidently identify and assess the purity of this key intermediate. The detailed protocols and workflow presented herein serve as a practical resource for scientists engaged in the synthesis and development of novel quinazolinone-based therapeutic agents. The robust characterization of such building blocks is a critical, foundational step in the path towards the discovery of new and effective medicines.
References
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Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
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SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]
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MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]
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(n.d.). Supporting Information. Retrieved from [Link]
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Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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(n.d.). Supporting Information. Retrieved from [Link]
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(n.d.). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Retrieved from [Link]
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NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
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ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]
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SpectraBase. (n.d.). 6-Bromo-2-methyl-7-methoxy-4-[indol-2'-yl]quinazoline - Optional[FTIR] - Spectrum. Retrieved from [Link]
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